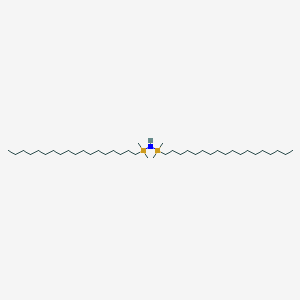

1,3-Dioctadecyltetramethyldisilazane

Description

1,3-Dioctadecyltetramethyldisilazane is a chemical compound with the molecular formula C40H87NSi2 and a molecular weight of 638.3 g/mol. It is known for its unique structure, which includes two octadecyl groups and two dimethylsilyl groups connected by a nitrogen atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Properties

IUPAC Name |

1-[[[dimethyl(octadecyl)silyl]amino]-dimethylsilyl]octadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H87NSi2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42(3,4)41-43(5,6)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h41H,7-40H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLJGVFCMCMHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(C)N[Si](C)(C)CCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H87NSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioctadecyltetramethyldisilazane can be synthesized through the reaction of octadecyltrichlorosilane with hexamethyldisilazane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioctadecyltetramethyldisilazane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes.

Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

1,3-Dioctadecyltetramethyldisilazane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protective group for silanol functionalities.

Biology: Employed in the modification of surfaces for biological assays and as a component in the synthesis of biomaterials.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.

Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,3-Dioctadecyltetramethyldisilazane involves its ability to form stable bonds with various substrates. The compound’s silane groups can react with hydroxyl groups on surfaces, leading to the formation of strong Si-O-Si bonds. This property makes it useful in surface modification and as a coupling agent .

Comparison with Similar Compounds

Similar Compounds

Hexamethyldisilazane: A simpler silazane with two trimethylsilyl groups.

Octadecyltrichlorosilane: Contains three chlorosilane groups and one octadecyl group.

Tetramethyldisilazane: Contains two trimethylsilyl groups and one nitrogen atom.

Uniqueness

1,3-Dioctadecyltetramethyldisilazane is unique due to its combination of long alkyl chains and silazane functionality. This structure imparts both hydrophobic and reactive properties, making it versatile for various applications .

Biological Activity

1,3-Dioctadecyltetramethyldisilazane (DOTDMS) is a silazane compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of DOTDMS, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

DOTDMS is characterized by its unique silazane structure, which consists of a siloxane backbone with octadecyl groups attached. This structure influences its solubility and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of DOTDMS can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that DOTDMS exhibits antimicrobial properties against various bacterial strains. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

- Antioxidant Properties : DOTDMS has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Cytotoxic Effects : Research has demonstrated that DOTDMS can induce cytotoxicity in cancer cell lines, potentially through the induction of apoptosis.

Table 1: Summary of Biological Activities of DOTDMS

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging of free radicals | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DOTDMS against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as a disinfectant or preservative in pharmaceutical formulations.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies using human cancer cell lines demonstrated that DOTDMS exhibited cytotoxic effects at concentrations ranging from 10 to 100 µM. Flow cytometry analyses revealed that treatment with DOTDMS led to increased apoptotic cell populations, suggesting a mechanism for its anticancer activity.

Discussion

The biological activities of DOTDMS highlight its potential applications in various fields, including pharmaceuticals and materials science. Its antimicrobial properties make it a candidate for use in coatings or as an additive in products requiring microbial control. Additionally, its cytotoxic effects on cancer cells warrant further investigation into its use as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.